molecular formula C30H23N3O4S B12694705 Benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester CAS No. 89258-12-8

Benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester

Cat. No.: B12694705
CAS No.: 89258-12-8
M. Wt: 521.6 g/mol
InChI Key: OBCWWNINIJKSEF-FDAWAROLSA-N
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Description

Benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester typically involves multiple steps. The starting material, 2-acetylphenothiazine, is synthesized through the acylation of phenothiazine with acyl chlorides in the presence of a catalyst such as aluminium chloride in a solvent like carbon disulfide . The intermediate product is then reacted with hydrazine derivatives to form the hydrazono compound. Finally, the benzoic acid esterification is carried out using benzoic acid and appropriate esterification reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenothiazine ring and the benzoic acid ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under specific conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenothiazine and benzoic acid ester derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of other heterocyclic compounds. Its unique structure allows for the formation of various ring systems, making it a versatile building block .

Biology

Biologically, phenothiazine derivatives, including this compound, exhibit a range of activities such as antimicrobial, anti-inflammatory, and antitumor properties. These activities make them potential candidates for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Phenothiazine derivatives are known for their neuroleptic and antihistaminic properties, and this compound may offer similar benefits .

Industry

Industrially, the compound can be used in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester involves its interaction with various molecular targets. The phenothiazine moiety can interact with neurotransmitter receptors, enzymes, and other proteins, leading to its pharmacological effects. The hydrazono and benzoic acid ester groups may also contribute to its activity by modulating its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

89258-12-8

Molecular Formula

C30H23N3O4S

Molecular Weight

521.6 g/mol

IUPAC Name

phenyl 4-[(E)-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C30H23N3O4S/c1-20(34)23-15-16-28-26(17-23)33(25-9-5-6-10-27(25)38-28)29(35)19-32-31-18-21-11-13-22(14-12-21)30(36)37-24-7-3-2-4-8-24/h2-18,32H,19H2,1H3/b31-18+

InChI Key

OBCWWNINIJKSEF-FDAWAROLSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)C(=O)OC5=CC=CC=C5

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5

Origin of Product

United States

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